Cas no 2121514-02-9 (2-(2-chloro-4,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-(2-Chloro-4,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a high-purity boronic ester derivative widely used as a key intermediate in Suzuki-Miyaura cross-coupling reactions. Its stable dioxaborolane framework ensures excellent shelf life and handling properties, while the chloro and difluoro substituents enhance reactivity in selective aryl-aryl bond formations. This compound is particularly valuable in pharmaceutical and agrochemical synthesis, where precise functionalization of aromatic systems is required. Its crystalline solid form facilitates accurate weighing and minimizes degradation risks. The product is typically supplied under inert conditions to maintain integrity, making it a reliable choice for demanding synthetic applications.
2-(2-chloro-4,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure
2121514-02-9 structure
Product name:2-(2-chloro-4,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No:2121514-02-9
MF:C12H14BClF2O2
MW:274.499169826508
MDL:MFCD28806036
CID:5073939
PubChem ID:107476745

2-(2-chloro-4,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-4,5-difluorophenylboronic acid pinacol ester
    • 2-Chloro-4,5-difluorophenylboronic acid, pinacol ester
    • 2-(2-chloro-4,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • MDL: MFCD28806036
    • Inchi: 1S/C12H14BClF2O2/c1-11(2)12(3,4)18-13(17-11)7-5-9(15)10(16)6-8(7)14/h5-6H,1-4H3
    • InChI Key: JMRMQKLNWZBIEO-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C(=CC=1B1OC(C)(C)C(C)(C)O1)F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 311
  • Topological Polar Surface Area: 18.5

2-(2-chloro-4,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1706476-0.05g
2-(2-chloro-4,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2121514-02-9
0.05g
$359.0 2023-09-20
Enamine
EN300-1706476-1.0g
2-(2-chloro-4,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2121514-02-9
1g
$914.0 2023-06-04
abcr
AB559313-500 mg
2-Chloro-4,5-difluorophenylboronic acid pinacol ester; .
2121514-02-9
500MG
€471.40 2023-04-13
Enamine
EN300-1706476-2.5g
2-(2-chloro-4,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2121514-02-9
2.5g
$838.0 2023-09-20
A2B Chem LLC
AY14306-1g
2-Chloro-4,5-difluorophenylboronic acid, pinacol ester
2121514-02-9 95%
1g
$410.00 2024-04-20
abcr
AB559313-250mg
2-Chloro-4,5-difluorophenylboronic acid pinacol ester; .
2121514-02-9
250mg
€282.50 2025-03-19
Enamine
EN300-1706476-10g
2-(2-chloro-4,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2121514-02-9
10g
$1839.0 2023-09-20
abcr
AB559313-5g
2-Chloro-4,5-difluorophenylboronic acid pinacol ester; .
2121514-02-9
5g
€1692.00 2025-03-19
abcr
AB559313-250 mg
2-Chloro-4,5-difluorophenylboronic acid pinacol ester; .
2121514-02-9
250MG
€285.30 2023-04-13
Enamine
EN300-1706476-0.5g
2-(2-chloro-4,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2121514-02-9
0.5g
$410.0 2023-09-20

Additional information on 2-(2-chloro-4,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Compound 2-(2-chloro-4,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No: 2121514-02-9)

The compound 2-(2-chloro-4,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with CAS number 2121514-02-9 is a highly specialized boron-containing organic compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound is notable for its unique structure and versatile applications in modern chemical research.

The molecular structure of this compound is characterized by a dioxaborolane ring system with a substituted phenyl group. The presence of chlorine and fluorine substituents on the aromatic ring introduces electronic effects that enhance its reactivity and make it a valuable building block in various synthetic pathways. Recent studies have highlighted its role in the development of advanced materials such as boron-based polymers and low-dimensional nanomaterials.

One of the most promising applications of this compound lies in its use as a precursor for the synthesis of boron nitride (BN) nanomaterials. Researchers have demonstrated that under specific reaction conditions, this compound can undergo transformations to yield BN nanostructures with tailored properties. These nanostructures exhibit exceptional thermal stability and mechanical strength, making them ideal candidates for high-performance applications in electronics and aerospace industries.

In addition to its role in materials science, this compound has also found utility in drug discovery efforts. Its unique electronic properties make it a potential candidate for designing novel pharmacophores with improved bioavailability and selectivity. Recent computational studies have explored its interactions with biological systems at the molecular level, providing insights into its potential as a lead compound for therapeutic agents.

The synthesis of this compound involves a multi-step process that combines traditional organic chemistry techniques with modern catalytic methods. Key steps include the formation of the dioxaborolane ring through [B]-[O] bond formation and subsequent substitution reactions to introduce the chloro and fluoro groups on the aromatic ring. Optimization of reaction conditions has significantly improved the yield and purity of the final product.

From an environmental standpoint, this compound exhibits low toxicity profiles under standard laboratory conditions. However, proper handling procedures are recommended due to its chemical reactivity. Ongoing research is focused on developing eco-friendly synthesis routes and recycling strategies to minimize its environmental footprint.

In conclusion, the compound 2-(2-chloro-4,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No: 2121514-02-9) represents a significant advancement in modern chemistry. Its unique structure and versatile applications position it as a key player in diverse fields ranging from materials science to pharmaceuticals. As research continues to uncover new possibilities for this compound, it is expected to play an increasingly important role in shaping future technological innovations.

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Amadis Chemical Company Limited
(CAS:2121514-02-9)2-(2-chloro-4,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
A1145424
Purity:99%
Quantity:1g
Price ($):557.0